2-Iodoethyl ether

Catalog No.
S757626
CAS No.
34270-90-1
M.F
C4H8I2O
M. Wt
325.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodoethyl ether

CAS Number

34270-90-1

Product Name

2-Iodoethyl ether

IUPAC Name

1-iodo-2-(2-iodoethoxy)ethane

Molecular Formula

C4H8I2O

Molecular Weight

325.91 g/mol

InChI

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2

InChI Key

XWYDQETVMJZUOJ-UHFFFAOYSA-N

SMILES

C(CI)OCCI

Synonyms

Bis-(2-iodo-ethyl)ether; 1-Iodo-2-(2-iodo-ethoxy)-ethane

Canonical SMILES

C(CI)OCCI

The exact mass of the compound 2-Iodoethyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodoethyl ether, also known as bis(2-iodoethyl) ether or 1,5-diiodo-3-oxopentane, is a highly reactive, bifunctional electrophile utilized in the synthesis of macrocycles, cryptands, and complex pharmaceutical linkers. Presenting as a dense liquid (2.296 g/mL at 25 °C) with a boiling point of 140–141 °C (dec.), this reagent is typically stabilized with copper chips to prevent iodine liberation and maintain >98.0% purity during storage at 2–8 °C under inert gas. In procurement and process chemistry, its primary value lies in its exceptional leaving-group kinetics. The dual terminal iodine atoms enable rapid, high-yielding double nucleophilic substitutions (SN2) under exceptionally mild conditions, making it the precursor of choice for constructing morpholine rings, oxazepanes, and PEG-like linkages where traditional chloro- or bromo-analogs fail due to poor reactivity [1].

Substituting 2-iodoethyl ether with cheaper generic alternatives, such as bis(2-chloroethyl) ether or bis(2-bromoethyl) ether, frequently results in complete synthetic failure or unacceptable yield drops when reacting with weak or sterically hindered nucleophiles. The carbon-chlorine bond in bis(2-chloroethyl) ether is notoriously unreactive under standard macrocyclization conditions, often yielding 0% of the desired alkylated products even after extended reflux[1]. While bis(2-bromoethyl) ether offers intermediate reactivity, it still requires higher temperatures and longer reaction times that can degrade sensitive pharmaceutical intermediates. Furthermore, attempting to use highly reactive but lower-molecular-weight analogs like bis(chloromethyl) ether introduces severe volatility and extreme toxicity risks (as a known volatile carcinogen), making 2-iodoethyl ether the most process-friendly, high-conversion option for advanced heterocycle manufacturing [2].

Rescue of Failed Macrocyclization Reactions

In the regioselective synthesis of N,N'-diaminotriazolophanes, the choice of dihalide ether is the absolute determining factor for reaction success. When bis(2-chloroethyl) ether was utilized under standard cyclophane preparation conditions, the reaction failed completely, yielding 0% of either the S- or N-alkylated product due to the low electrophilic reactivity of the chloro-substituent. In direct contrast, substituting the precursor with 2-iodoethyl ether readily afforded the desired selectively alkylated intermediate in an 80% yield [1].

Evidence DimensionTarget intermediate yield (Compound 2a)
Target Compound Data80% yield
Comparator Or Baseline0% yield (Bis(2-chloroethyl) ether)
Quantified DifferenceAbsolute rescue of reaction (0% to 80%)
ConditionsMonopotassium salt of 4-amino-3,5-dimercapto-1,2,4-triazole, reflux, 1 hour

Buyers synthesizing complex heterocycles must procure the iodo-analog to avoid complete process failure when coupling weak nucleophiles.

Yield Optimization in One-Step Cryptand Coupling

The synthesis of macrocyclic cage compounds (cryptands) is notoriously inefficient when using stepwise construction or less reactive halides. Utilizing 2-iodoethyl ether in a one-step diamine-dihalide coupling reaction significantly improves the yield of the target macropolycyclic products. While traditional stepwise synthesis using brominated precursors yielded a mere 0.24% of the target cubic cyclophane, the direct one-step condensation using the highly reactive iodo-ether framework bypassed multiple loss-inducing isolation steps and dramatically improved the overall isolated yield of the macrocyclic cage [1].

Evidence DimensionMacrocyclic cage compound overall yield
Target Compound DataMajor product isolated directly via simple chromatography
Comparator Or Baseline0.24% overall yield (Stepwise synthesis with bromo-precursors)
Quantified DifferenceOrders of magnitude improvement in final isolated yield
Conditions1,3-bis(aminomethyl)benzene + dihalide in CH3CN

Procuring the iodo-ether enables one-step macrocyclization, drastically reducing labor, solvent waste, and material losses associated with multi-step syntheses.

Mild Process Conditions for Thermally Sensitive Degraders

In the synthesis of advanced bifunctional degraders (PROTACs), the linker attachment must occur without degrading the complex target-binding moieties. 2-Iodoethyl ether enables these critical coupling steps at highly mild process conditions. For instance, the alkylation of complex intermediates with 2-iodoethyl ether proceeds efficiently at just 60 °C over 1 to 3 hours, achieving a 60% yield of the coupled product [1]. In contrast, achieving similar conversions with chloro-ethers typically requires forcing conditions (100–180 °C) that would thermally degrade these highly functionalized pharmaceutical intermediates [2].

Evidence DimensionReaction temperature and time
Target Compound Data60 °C for 1–3 hours (60% yield)
Comparator Or Baseline100–180 °C for >3 hours (Generic chloro-ether baseline)
Quantified Difference40–120 °C reduction in processing temperature
ConditionsN-alkylation of complex degrader intermediates in solution

Lowering the reaction temperature prevents the thermal degradation of high-value API intermediates, ensuring higher final purity and reducing downstream purification costs.

Quantitative Quaternization under High Pressure

For the synthesis of chiral cryptands derived from sugar molecules, achieving complete quaternization of diaza crown ethers is a significant bottleneck. 2-Iodoethyl ether demonstrates exceptional performance in this niche, reacting with sugar-derived diaza crown ethers under high pressure to yield the corresponding quaternary salts in strictly quantitative (100%) yield [1]. This complete conversion is critical, as incomplete reactions with less reactive bromo- or chloro-analogs leave unreacted starting materials that are extremely difficult to separate from the highly polar quaternary salt products.

Evidence DimensionQuaternary salt formation yield
Target Compound DataQuantitative (~100%) yield
Comparator Or BaselineIncomplete conversion (Standard bromo/chloro baselines)
Quantified DifferenceElimination of unreacted starting material
ConditionsHigh-pressure reaction with methyl 4,6-O-benzylidene-α-D-mannopyranoside derivatives

Achieving quantitative yield in the quaternization step eliminates the need for complex, yield-destroying chromatographic separations of polar intermediates.

Synthesis of N,N'-Diaminotriazolophanes and Complex Cyclophanes

Due to its superior leaving group kinetics compared to bis(2-chloroethyl) ether, 2-iodoethyl ether is the mandatory precursor for the regioselective S-alkylation and subsequent intramolecular cyclization of weak heterocyclic nucleophiles, preventing 0% yield failures [1].

One-Step Construction of Macropolycyclic Cryptands

Ideal for the direct, one-step diamine-dihalide coupling to form cryptands and cage compounds, bypassing the abysmal yields (<1%) associated with multi-step bromo-precursor routes and reducing solvent waste [2].

PROTAC and Targeted Protein Degrader Linker Assembly

Highly recommended for coupling reactions involving thermally sensitive degrader intermediates, as it allows the formation of PEG-like ether linkages at mild temperatures (e.g., 60 °C), preventing API degradation caused by the 100–180 °C conditions required for chloro-analogs [3].

Production of Chiral Quaternary Salts and Selectors

The reagent of choice for reacting with sterically hindered diaza crown ethers under high pressure, ensuring quantitative conversion to quaternary salts and eliminating difficult downstream purifications of polar mixtures [4].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Iodoethyl ether

Dates

Last modified: 09-19-2023

Explore Compound Types